(1-Phenylethyl)xylene

Description

Historical Context and Significance of Alkylated Aromatic Hydrocarbons

The study of (1-Phenylethyl)xylene is rooted in the broader field of alkylated aromatic hydrocarbons (AAHs), a class of compounds with significant industrial and academic importance. acs.org The fundamental process for creating these molecules is the alkylation of aromatics, a chemical reaction where an alkyl group is introduced into an aromatic compound. fiveable.me This process, often accomplished through Friedel-Crafts reactions, is a cornerstone of organic synthesis. numberanalytics.comchemcess.com Aromatic compounds like benzene (B151609), toluene (B28343), and xylene serve as versatile starting materials for these reactions due to their reactivity in electrophilic aromatic substitutions. numberanalytics.com

The significance of AAHs is vast; they are crucial intermediates and products in the petrochemical industry. acs.orgmdpi.com These compounds are essential in the manufacturing of high-octane gasoline components, fuels, solvents, polymers, dyes, and pharmaceuticals. fiveable.mechemcess.com The addition of alkyl groups to an aromatic ring modifies the compound's physical and chemical properties, such as solubility and stability, making them suitable for a wide range of applications. fiveable.me Research into AAHs has historically focused on optimizing production processes, developing more efficient and environmentally benign catalysts like zeolites, and understanding the complex mixtures that result from these reactions. acs.orgmdpi.com More recently, concerns have been raised about certain alkylated polycyclic aromatic hydrocarbons (alk-PAHs), as some are more toxic than their parent compounds, prompting further research into their environmental presence and impact. torontomu.canih.govresearchgate.netacs.org

Structural Classes of Phenylethyl-Substituted Xylenes (B1142099)

This compound belongs to the xylene (dimethylbenzene) family of aromatic hydrocarbons. vedantu.comwikipedia.org Xylene itself exists as three isomers—ortho-xylene, meta-xylene, and para-xylene—distinguished by the relative positions of the two methyl groups on the benzene ring. vedantu.comwikipedia.orgresearchgate.net The substitution of a hydrogen atom on the xylene ring with a 1-phenylethyl group gives rise to a variety of structural isomers.

Monosubstituted this compound Isomers (ortho, meta, para)

When a single 1-phenylethyl group attaches to the xylene ring, several isomers are possible depending on the substitution pattern of the initial xylene and the position of the new substituent. The phenylethyl group is considered an alkyl group, which typically acts as an ortho-, para- director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This means the incoming group is directed to the positions adjacent (ortho) or opposite (para) to the existing methyl groups. The specific isomer formed depends on the starting xylene and reaction conditions.

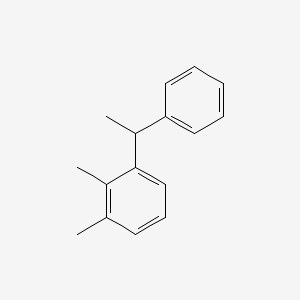

For example, starting with o-xylene (B151617) (1,2-dimethylbenzene), the 1-phenylethyl group can attach at the 3- or 4-position. The PubChem database identifies 1,2-dimethyl-3-(1-phenylethyl)benzene as a specific isomer of this compound. nih.gov

| Isomer Class | Example IUPAC Name | Structure |

|---|---|---|

| ortho-xylene derivative | 1,2-Dimethyl-3-(1-phenylethyl)benzene |  |

| meta-xylene derivative | 1,3-Dimethyl-4-(1-phenylethyl)benzene | (Structure inferred based on substitution patterns) |

| para-xylene derivative | 1,4-Dimethyl-2-(1-phenylethyl)benzene | (Structure inferred based on substitution patterns) |

Disubstituted Bisthis compound Isomers and Their Congeners

Further alkylation can lead to the formation of disubstituted isomers, where two phenylethyl groups are attached to the xylene ring. These are known as bisthis compound isomers. The term congener refers to related chemical substances, and in this context, it can describe the various isomers of bisthis compound or closely related substituted aromatics. For instance, the literature describes related disubstituted compounds like 2,4-bis(1-phenylethyl)phenol (B3028694) and 2,4-bis(1-methyl-1-phenyl-ethyl)-6-(2-nitrophenylazo)-phenol, illustrating the principle of multiple bulky group substitutions on an aromatic ring. diva-portal.orggoogle.com The synthesis and characterization of such molecules can be complex, often resulting in mixtures of diastereoisomers, as seen in the case of bis(1-phenylethyl)methylsilane. open.ac.uk The steric bulk of the 1-phenylethyl groups can significantly influence the properties and reactivity of the resulting molecule, as observed in studies of bis(1-phenylethyl)ferrocenyl-substituted ligands. ethz.ch

Related Phenylethyl-Aromatic Systems in Chemical Literature

The 1-phenylethyl moiety is a common structural motif in a wide range of chemical compounds studied in academic literature, highlighting its versatility as a synthetic building block. The chiral nature of the 1-phenylethyl group makes it particularly valuable in asymmetric synthesis.

Research has explored numerous related systems, including:

Metabolites: In environmental and biological studies, compounds like (1-phenylethyl)-succinic acid have been identified as metabolites from the anaerobic degradation of ethylbenzene (B125841). mdpi.comnih.gov

Peroxides: The compound 1-phenylethyl tert-butyl peroxide has been studied in the context of organic peroxide rearrangements. beilstein-journals.org

Alcohols and Esters: Phenylethyl alcohol and its derivatives, such as 2-phenylethyl formate, are well-documented as fragrances and flavor agents. nih.govnih.gov

Amides and Chiral Auxiliaries: The (R)-1-phenylethylamine is frequently used to create chiral amides, such as (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide, which serve as intermediates in the synthesis of complex, multilayered 3D molecules. nih.govfrontiersin.org Its use in enzymatic kinetic resolutions is also an active area of research. diva-portal.org

Specialized Dyes: A 1-phenylethyl-substituted aza-BODIPY has been synthesized and studied for its unique optical properties. researchgate.net

| Compound Name | Area of Research | Reference |

|---|---|---|

| (1-Phenylethyl)succinic acid | Biotransformation / Metabolite studies | mdpi.comnih.gov |

| 1-Phenylethyl tert-butyl peroxide | Organic reaction mechanisms | beilstein-journals.org |

| N-((R)-1-Phenylethyl)benzamide derivatives | Asymmetric synthesis, Chiral materials | nih.govfrontiersin.org |

| 1-Phenylethyl-substituted aza-BODIPY | Fluorescent dyes, Optical materials | researchgate.net |

| Bis(1-phenylethyl)methylsilane | Chiral derivatizing agents | open.ac.uk |

Overview of Research Trajectories for this compound

The research involving this compound and its related structures follows several distinct trajectories. A primary focus has been on its synthesis via the alkylation of xylenes, a process of significant industrial relevance for producing solvents and chemical intermediates. chemcess.comtpsgc-pwgsc.gc.ca The separation of the resulting xylene isomers is a recognized challenge in industrial chemistry, with various techniques being explored. researchgate.netrsc.org

A second major research avenue involves structural and mechanistic chemistry. This includes studies on the different isomers, the influence of substituent positions on the properties of the molecule, and the mechanisms of reactions involving the phenylethyl group. masterorganicchemistry.comnih.govdergipark.org.tr

Furthermore, the 1-phenylethyl group, often as part of a larger molecule, appears in analytical and environmental chemistry. Studies on alkylated aromatic hydrocarbons track their presence and fate in the environment, with some research identifying them as pollutants. torontomu.caacs.org The identification of metabolites like (1-phenylethyl)succinic acid is crucial for understanding the bioremediation pathways of industrial chemicals such as ethylbenzene. mdpi.com

Finally, the chiral nature of the 1-phenylethyl group has made it a valuable tool in modern asymmetric synthesis. It is used as a chiral auxiliary or building block to control the stereochemistry in the creation of complex, three-dimensional molecules with specific properties for materials science and pharmaceutical applications. nih.govfrontiersin.orgdiva-portal.org

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3-(1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-12-8-7-11-16(13(12)2)14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWYHFXSMINJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866013 | |

| Record name | 1,2-Dimethyl-3-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40766-31-2, 81749-28-2 | |

| Record name | (1-Phenylethyl)xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040766312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-(2,3-xylyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081749282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-3-(1-phenylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylethyl)xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-(2,3-XYLYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NC63HG2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylethyl Xylene and Its Derivatives

Alkylation Reactions of Xylenes (B1142099)

Alkylation of xylene with a suitable precursor of the 1-phenylethyl group is the most direct approach to synthesizing (1-phenylethyl)xylene. The choice of alkylating agent and catalyst significantly influences the reaction's efficiency and the distribution of resulting isomers.

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for attaching alkyl substituents to aromatic rings. semanticscholar.org In the context of this compound, this typically involves the reaction of a xylene isomer with styrene (B11656) or a 1-phenylethyl derivative in the presence of an acid catalyst. researchgate.netdoubtnut.com The product is also known by the common name phenylxylylethane (PXE). researchgate.net This reaction is a classic example of electrophilic aromatic substitution, where the catalyst generates a carbocation or a polarized complex that is then attacked by the electron-rich xylene ring. semanticscholar.org

A diverse range of acidic catalysts can be employed for the Friedel-Crafts alkylation of xylenes. These can be broadly categorized into Lewis acids and Brønsted acids, existing in both homogeneous and heterogeneous forms.

Lewis Acid Catalysts: Traditional homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) are effective for this transformation. semanticscholar.orgresearchgate.net Theoretical studies using DFT methods on the alkylation of o-xylene (B151617) with styrene have shown that in an AlCl₃-ionic liquid system, the superelectrophilic species AlCl₂⁺ significantly lowers the reaction energy barrier compared to AlCl₃ alone. researchgate.net

Heterogeneous solid acid catalysts are increasingly favored due to their ease of separation, potential for regeneration, and reduced environmental impact. missouri.eduwikipedia.org Examples include:

Vanadia/Zirconia (V₂O₅/ZrO₂): These catalysts have been shown to be effective and selective for the benzylation of o-xylene, a related reaction, suggesting their applicability for phenethylation. The catalytic activity is linked to the Lewis acidity of the system. missouri.edukyoto-u.ac.jpbeilstein-journals.org

Sulfated Zirconia (SO₄²⁻/ZrO₂): A mesoporous, biscuit-like SO₄²⁻/ZrO₂ solid superacid catalyst demonstrated high activity and selectivity in the alkylation of o-xylene with styrene. rcsi.science Under optimized conditions (120 °C, 5 wt% catalyst loading), it achieved 100% styrene conversion with a 93.3% selectivity for 1-phenyl-1-xylyl ethane (B1197151). rcsi.science

Other Metal-Based Catalysts: Scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃) are water-tolerant Lewis acids that can catalyze the alkylation of arenes like xylene with 1-phenylethanol (B42297). beilstein-journals.org Tellurium tetrachloride (TeCl₄) has also been reported to catalyze the reaction of 1-phenylethanol with toluene (B28343). beilstein-journals.org

Brønsted Acid Catalysts: Strong proton acids also catalyze the alkylation.

Superacids: Nafion-H, a perfluorinated sulfonic acid polymer, is an effective heterogeneous superacid catalyst for the alkylation of o-xylene with styrene. researchgate.net

Ion-Exchange Resins: Cation-exchange resins such as Amberlyst-15 serve as solid Brønsted acid catalysts for this reaction, although they can be prone to deactivation over repeated use. researchgate.netthieme-connect.com

Modified Clays: Montmorillonite clay, an aluminosilicate, has been identified as an excellent heterogeneous catalyst for Friedel-Crafts alkylations using alcohols as alkylating agents. wikipedia.org

The table below summarizes various catalytic systems used for the alkylation of xylene to produce this compound and related compounds.

| Catalyst Type | Specific Catalyst | Reactants | Key Findings | Reference |

| Lewis Acid | AlCl₃-ionic liquid | o-Xylene, Styrene | Superelectrophilic AlCl₂⁺ lowers the reaction energy barrier. | researchgate.net |

| Lewis Acid | SO₄²⁻/ZrO₂ | o-Xylene, Styrene | 100% styrene conversion; 93.3% product selectivity. | rcsi.science |

| Lewis Acid | Sc(OTf)₃ | Xylene, 1-Phenylethanol | High yields of 1,1-diarylalkanes. | beilstein-journals.org |

| Brønsted Acid | Nafion-H | o-Xylene, Styrene | High activity, para-selective product. | researchgate.net |

| Brønsted Acid | Amberlyst-15 | o-Xylene, Styrene | Effective catalyst, but deactivates with use. | thieme-connect.com |

The substitution pattern on the xylene ring is a critical aspect of the synthesis. The two methyl groups on the xylene ring are ortho-, para-directing and activating for electrophilic aromatic substitution. However, steric hindrance plays a significant role in determining the final product distribution.

In the alkylation of o-xylene with styrene, the reaction is reported to yield the para-substituted product, 3,4-dimethyl-1-(1-phenylethyl)benzene, with high selectivity when using catalysts like Nafion-H or zirconia. researchgate.net This preference for the less sterically hindered para position is a common feature in Friedel-Crafts alkylations of substituted benzenes. Similarly, studies involving the alkylation of p-xylene (B151628) have shown that substitution occurs at the positions ortho to the methyl groups. wikipedia.org The alkylation of m-xylene (B151644) can theoretically lead to substitution at the 2-, 4-, or 5-positions. The product distribution is often thermodynamically controlled due to the reversibility of the Friedel-Crafts alkylation reaction, which can allow for isomer rearrangement to the most stable product. plymouth.ac.uk

While Friedel-Crafts alkylation is the dominant synthetic route, other strategies can be considered, though they are less commonly reported for this specific compound.

Radical Alkylation: The benzylic C-H bonds of the methyl groups on xylene are weakened and susceptible to free-radical reactions. wikipedia.org This reactivity is typically exploited for halogenation to form xylyl halides. wikipedia.org While direct radical alkylation of the aromatic ring is less common than electrophilic substitution, pathways involving radical coupling could potentially be developed. For instance, radical coupling reactions of aromatic alcohols have been reported under transition-metal-free conditions, suggesting a possible alternative approach. researchgate.net

Organometallic Approaches: Organometallic reagents offer a powerful toolkit for forming carbon-carbon bonds. The synthesis of this compound could be envisioned through the coupling of an organometallic derivative of xylene (e.g., a xylyl Grignard or organolithium reagent) with a 1-phenylethyl halide. Conversely, the reaction of phenylmagnesium bromide with a suitable ketone precursor could generate the 1-phenylethyl moiety. quora.comchemicalforums.com While specific examples for the direct synthesis of this compound via organometallic cross-coupling are not prominent in the literature, the fundamental reactions are well-established in organic chemistry. uni-muenchen.deacs.org

Friedel-Crafts Alkylation Routes to this compound

Synthesis of 1-Phenylethyl Moieties and Their Incorporation

The synthesis of this compound is intrinsically linked to the availability of precursors that can generate the 1-phenylethyl electrophile or its synthetic equivalent.

The most direct precursor for Friedel-Crafts alkylation is styrene , which reacts with xylene in the presence of an acid catalyst. researchgate.netrcsi.science However, other precursors can be synthesized and used, often to achieve different selectivity or under milder conditions.

Key precursors include:

1-Phenylethanol: This alcohol can be used directly as an alkylating agent with arenes in the presence of certain Lewis acids like Bi(OTf)₃ or Sc(OTf)₃. beilstein-journals.org 1-Phenylethanol itself can be synthesized through several routes, including:

The Grignard reaction between phenylmagnesium bromide and acetaldehyde. quora.commissouri.educhemicalforums.com

The acid-catalyzed hydrolysis of styrene. doubtnut.comchemicalforums.com

The enantioselective bioreduction of acetophenone (B1666503) using yeast or other enzymatic systems. rcsi.science

1-Phenylethyl Halides: 1-Phenylethyl chloride, for example, can be synthesized from 1-phenylethanol using reagents like thionyl chloride. kyoto-u.ac.jp This halide can then serve as a potent electrophile in Friedel-Crafts reactions or as an initiator for cationic polymerizations. kyoto-u.ac.jpresearchgate.net

Acetophenone: This ketone is a versatile starting material. It can be reduced to 1-phenylethanol or used in reductive amination processes to produce 1-phenylethylamine, another important chiral building block. rcsi.sciencequora.com

Coupling Reactions Involving Phenylethyl Precursors and Xylene Derivatives

The primary method for synthesizing the this compound scaffold is through Friedel-Crafts alkylation, a classic C-C bond-forming reaction. wikipedia.orgmt.com This electrophilic aromatic substitution typically involves the reaction of a xylene isomer with a phenylethyl precursor, such as styrene or a 1-phenylethyl halide, in the presence of a catalyst. ontosight.ai

The reaction between styrene and an isomer of xylene, such as o-xylene, proceeds under acidic conditions. The process begins with the protonation of styrene to generate a stable secondary carbocation (C₆H₅CH⁺CH₃). This electrophile then attacks the electron-rich xylene ring, leading to the formation of this compound. Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts such as zeolites are commonly employed to facilitate this alkylation. wikipedia.orgchristuniversity.in

Alternatively, 1-phenylethyl halides or acetates can serve as the electrophilic precursor. ontosight.aichemrxiv.org For instance, the reaction of 1-phenylethyl acetate (B1210297) with o-xylene, mediated by a catalyst system like 3FeCl₃·6H₂O/Gly, provides a direct route to 1-phenyl-1-xylyl ethane (PXE), a common industrial name for this compound. chemrxiv.org The use of ionic liquids as catalysts, such as C4mim-FeCl4, has also been explored for the benzylation of o-xylene with 1-phenylethyl acetate. rsc.org

Table 1: Catalysts and Conditions for this compound Synthesis via Coupling Reactions This table is interactive. Users can sort columns by clicking on the headers.

| Precursors | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene + o-Xylene | AlCl₃ or Zeolites | - | - | - | |

| Styrene + o-Xylene | V₂O₅/ZrO₂ | - | - | Good | christuniversity.in |

| 1-Phenylethyl acetate + o-Xylene | 3FeCl₃·6H₂O/Gly | o-Xylene | - | - | chemrxiv.org |

| 1-Phenylethyl acetate + o-Xylene | C₄mim-FeCl₄ | o-Xylene | 80 | - | rsc.org |

Derivatization Pathways from this compound Core Structure

Once the this compound core is established, it can be further modified to create a diverse range of derivatives. These modifications can be broadly categorized into reactions on the xylene ring, alterations to the phenylethyl side-chain, and more extensive synthetic sequences to build complex molecules.

Electrophilic Aromatic Substitution on the Xylene Ring

The xylene ring within the this compound structure is susceptible to further electrophilic aromatic substitution (EAS). chemicalbook.com The two methyl groups on the xylene ring are electron-donating and act as ortho, para-directors. uci.edu Consequently, incoming electrophiles are directed to the positions activated by these groups, although the bulky (1-phenylethyl) substituent can introduce significant steric hindrance, influencing the regioselectivity of the reaction.

Common EAS reactions that can be performed on the xylene ring include:

Halogenation: Introduction of chlorine or bromine using the respective halogen (X₂) and a Lewis acid catalyst like FeX₃. chemicalbook.comuci.edu

Nitration: The introduction of a nitro group (NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. chemicalbook.comscribd.com

Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. chemicalbook.com

Friedel-Crafts Reactions: Further alkylation or acylation can occur on the xylene ring, though conditions must be carefully controlled to avoid poly-substitution and isomerization. wikipedia.orgchemicalbook.com

The electronic environment created by the existing methyl and phenylethyl substituents dictates the reactivity and selectivity of these transformations. For instance, in 4-(1-phenylethyl)-o-xylene, the electron-donating methyl groups at the 1 and 2 positions preferentially direct electrophilic attack to the para position (position 4 is occupied, so position 5 would be targeted, ortho to one methyl and meta to the other, while position 3 would be sterically hindered).

Side-Chain Modifications of the 1-Phenylethyl Group

Modifications can also be targeted at the 1-phenylethyl side chain. The benzylic position of the ethyl group is a potential site for functionalization. For example, side-chain halogenation of alkyl-substituted aromatic compounds can be achieved under specific conditions, such as using light to promote a free-radical mechanism, which competes with the ionic mechanism of nuclear halogenation. google.com

Furthermore, the phenyl group of the phenylethyl moiety is also an aromatic ring that can undergo electrophilic substitution reactions, similar to those described for the xylene ring. smolecule.com This allows for the introduction of functional groups onto this second aromatic system, further increasing the molecular complexity and enabling the synthesis of a wide array of derivatives.

Multi-step Organic Synthesis of Complex this compound Architectures

The this compound structure can serve as a foundational building block for the synthesis of more complex molecules through multi-step reaction sequences. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. frontiersin.orgmdpi.com

For example, a derivative like (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide can be prepared via a Suzuki coupling. frontiersin.org This intermediate can then be converted into a boronic acid and subsequently used in another Suzuki coupling reaction to construct elaborate, multi-layered chiral molecules. frontiersin.org These sequential, one-pot palladium-catalyzed processes, which can also include Sonogashira and Heck reactions, are highly efficient for creating diverse heterocyclic and poly-aromatic architectures from functionalized precursors. mdpi.com Such strategies demonstrate how the relatively simple this compound framework can be elaborated into sophisticated chemical structures with potential applications in materials science and medicinal chemistry. ontosight.aiontosight.ai

Table 2: Example of a Multi-step Synthesis Involving a (1-Phenylethyl) Moiety This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Step | Reactants | Catalyst / Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid + 1,8-dibromonaphthalene | Pd(PPh₃)₄, K₂CO₃ | (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide | 58 | frontiersin.org |

| Borylation | (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide | n-BuLi, B(OMe)₃, then HCl | (R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid | 45 | frontiersin.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing this compound. A key focus has been the replacement of traditional homogeneous catalysts used in Friedel-Crafts alkylation, such as AlCl₃ and H₂SO₄, which are corrosive, difficult to separate from the product, and generate significant waste. christuniversity.in

Solid acid catalysts represent a greener alternative. Heterogeneous catalysts like vanadia supported on zirconia (V₂O₅/ZrO₂) have shown potential for the Friedel-Crafts alkylation of o-xylene, offering good activity and selectivity while being easily recoverable and reusable. christuniversity.in Similarly, aminopropyl-immobilized phosphotungstic acid on mesoporous silica (B1680970) (LaSBA-15) has been reported as a highly active and green catalyst for the alkylation of o-xylene with styrene. dntb.gov.ua

The use of ionic liquids as recyclable reaction media and catalysts is another promising green approach. rsc.org For example, the benzylation of o-xylene with 1-phenylethyl acetate can be effectively catalyzed by the ionic liquid C4mim-FeCl4. After the reaction, the product-containing organic layer can be decanted, and the ionic liquid layer can be washed and reused for subsequent reaction cycles, minimizing catalyst waste. rsc.org Other sustainable strategies include the oxidation of alkylbenzenes using air in the presence of carbonaceous catalysts, which avoids the use of toxic metal-based oxidants. researchgate.net

Stereochemical Aspects and Asymmetric Synthesis of 1 Phenylethyl Xylene Derivatives

Chirality in the 1-Phenylethyl Moiety

Chirality in the 1-phenylethyl group is a cornerstone of the stereochemical complexity observed in (1-Phenylethyl)xylene derivatives. This chirality originates from the stereogenic center at the carbon atom attached to the phenyl group, a methyl group, a hydrogen atom, and the xylene ring. The spatial arrangement of these four different substituents around this carbon atom leads to the existence of non-superimposable mirror images, known as enantiomers.

The presence of a single chiral center in the 1-phenylethyl portion of this compound means the molecule can exist as a pair of enantiomers: (R)-(1-Phenylethyl)xylene and (S)-(1-Phenylethyl)xylene. These enantiomers are mirror images of each other and, in an achiral environment, possess identical physical properties, except for their interaction with plane-polarized light.

When additional chiral centers are introduced into the molecule, for instance, through substitution on the xylene ring or modifications to the phenylethyl group, the formation of diastereomers becomes possible. Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography. For example, the synthesis of compounds with a (1-phenylethyl)amine motif can result in diastereomeric products with moderate to good stereoselectivity, which can be effectively separated by column chromatography. cdnsciencepub.comresearchgate.net

The synthesis of ethyl (S)-1-((S)-1-phenylethyl)aziridine-2-carboxylate and its diastereomer, ethyl (R)-1-((S)-1-phenylethyl)aziridine-2-carboxylate, provides a clear example of the formation and separation of diastereomers. orgsyn.org These compounds can be separated using chromatographic techniques, highlighting the distinct properties of diastereomers. orgsyn.org

The characterization of stereoisomers of this compound derivatives relies on specialized analytical techniques that can differentiate between enantiomers and diastereomers. While basic spectroscopic methods like NMR and IR are fundamental for structural elucidation, they are often insufficient for determining the absolute configuration of chiral molecules without the use of chiral auxiliaries or derivatizing agents.

Advanced methods for stereoisomeric characterization include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful tool for separating and quantifying enantiomers. For instance, cellulose (B213188) and amylose (B160209) tris(1-phenylethylcarbamate) derivatives have been synthesized and utilized as CSPs for the effective optical resolution of various racemic compounds. oup.com

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a chiral molecule by mapping the three-dimensional arrangement of atoms in a single crystal. It has been used to confirm the stereochemistry of products from asymmetric reactions.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing experimental ECD spectra with those computed using theoretical methods like density functional theory (DFT), the absolute configuration of diastereomers can be assigned. nih.gov This method was successfully used to characterize stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones. nih.gov

Asymmetric Synthetic Strategies for Chiral this compound Analogs

The synthesis of enantiomerically pure or enriched this compound analogs is a significant challenge in organic synthesis. Various asymmetric strategies have been developed to control the stereochemical outcome of reactions, leading to the desired chiral products.

A widely employed strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

(R)-1-Phenylethylamine is a prominent and inexpensive chiral auxiliary used in numerous asymmetric syntheses. mdpi.comresearchgate.netrsc.orgsemanticscholar.org It can be used to synthesize a variety of chiral compounds, including tetrahydro-β-carboline derivatives and azetidine-2,4-dicarboxylic acid. cdnsciencepub.comresearchgate.netrsc.org For example, in the synthesis of tetrahydro-β-carboline derivatives, (R)-1-phenylethylamine is used to form diastereomeric products that can be separated by column chromatography. cdnsciencepub.comresearchgate.net Similarly, it has been used in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, where the absolute configuration of one was determined by X-ray crystallography. rsc.org

The diastereoselective alkylation of amides derived from (S)-1-phenylethylamine is another application of this chiral auxiliary. The stereochemical outcome is often governed by the formation of a chelated intermediate, which directs the approach of the electrophile. semanticscholar.org

Table 1: Examples of Chiral Auxiliary-Mediated Syntheses

| Chiral Auxiliary | Substrate | Product Type | Key Feature |

|---|---|---|---|

| (R)-1-Phenylethylamine | Imines | Tetrahydro-β-carbolines | Diastereoselective reduction cdnsciencepub.comresearchgate.net |

| (S)-1-Phenylethylamine | Diesters | Azetidine-2,4-dicarboxylic acids | Formation of separable diastereomers rsc.org |

| (S)-1-Phenylethylamine | Amides | α-Alkylated amides | Chelation-controlled diastereoselectivity semanticscholar.org |

| (S)-(-)-1-Phenylethanamine | Ethyl 2,3-dibromopropanoate | Chiral aziridines | Formation of separable diastereomers orgsyn.org |

Asymmetric catalysis is a powerful approach that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and atom-economical. The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis, and several asymmetric catalytic methods have been developed for reactions involving 1-phenylethyl groups.

Recent advances have focused on the development of novel chiral ligands and catalysts for various C-C bond-forming reactions. researchgate.netchinesechemsoc.org For instance, Suzuki-Miyaura cross-coupling reactions have been employed in the asymmetric synthesis of complex chiral molecules where a (R)-N-(1-phenylethyl)benzamide derivative was used. nih.govfrontiersin.org

Asymmetric Hydrogenation: This is one of the most effective methods for preparing chiral molecules. diva-portal.orgajchem-b.com It involves the addition of hydrogen across a double bond in the presence of a chiral metal catalyst. Transition metals like rhodium, ruthenium, and iridium, complexed with chiral ligands, are commonly used. ajchem-b.comsioc-journal.cn

The asymmetric hydrogenation of olefins lacking coordinating functional groups is a challenging area where iridium catalysts with chiral phosphine (B1218219) ligands have shown great success. nih.gov For example, the Rh-DuanPhos catalyst has been found to be highly selective in the reduction of a 1,1-diaryl olefin, a key step in the synthesis of a C2-symmetric N-heterocyclic carbene ligand. nih.gov

Asymmetric Alkylation: This involves the enantioselective addition of an alkyl group to a prochiral substrate. Chiral ligands are used to control the stereochemistry of the newly formed C-C bond. For instance, chiral aziridine (B145994) ligands, synthesized from (S)-1-phenylethylamine, have been used in the asymmetric alkylation of aldehydes with organozinc reagents. orgsyn.org The base-promoted α-alkylation of N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid esters has also been investigated, showing high yields and diastereoselectivities. researchgate.net

Table 2: Metal-Catalyzed Asymmetric Reactions

| Reaction Type | Catalyst/Ligand | Substrate Type | Key Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rh-DuanPhos | 1,1-Diaryl Olefin | High enantioselectivity (98.6%) nih.gov |

| Asymmetric Alkylation | Chiral Aziridine Ligands | Aldehydes | Enantioselective C-C bond formation orgsyn.org |

| Asymmetric α-Alkylation | LiHMDS/Borane Complexes | Azetidine-2-carboxylic acid esters | High yield and diastereoselectivity researchgate.net |

| Asymmetric C-H Alkylation | Iridium(I) complexes | Isoindolinones and Alkenes | Branched-selective alkylation nih.gov |

Asymmetric Catalysis in C-C Bond Formation Involving 1-Phenylethyl Groups

Organocatalysis in Stereoselective Routes

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. This approach avoids the use of metal catalysts and often operates under mild conditions. In the context of synthesizing chiral this compound derivatives, organocatalysis offers promising strategies for establishing the key stereocenter with high enantiomeric excess (ee).

The primary mechanisms in organocatalysis involve the formation of transient covalent intermediates (like enamines or iminium ions) or activation through non-covalent interactions such as hydrogen bonding. mdpi.com Bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor site (e.g., thiourea (B124793) or squaramide moieties), are particularly effective in controlling the stereochemical outcome of reactions. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile in a precisely organized transition state.

For the synthesis of this compound derivatives, a key potential strategy is the asymmetric Friedel-Crafts alkylation. This reaction would involve the alkylation of a xylene substrate with a styrene (B11656) derivative or a 1-phenylethyl electrophile in the presence of a chiral organocatalyst. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), or bifunctional catalysts could protonate the alkene, generating a carbocationic intermediate within a chiral environment, leading to a facial-selective attack by the xylene nucleophile.

Research in related areas has demonstrated the feasibility of such approaches. For instance, organocatalytic asymmetric reactions have been successfully carried out in xylene as a solvent, indicating the compatibility of the catalyst systems with the aromatic substrate. bohrium.comresearchgate.net In one study, various solvents including xylenes (B1142099) were evaluated for the enantioselective synthesis of spiro[indoline- 3,4′-pyrano[2,3-c]pyrazole] derivatives, highlighting the influence of the reaction medium on stereoselectivity. mdpi.com Another report details the direct organocatalytic asymmetric activation of N-sulfonyl amide C-N bonds to synthesize axially chiral biaryl amino acids, where o-xylene (B151617) was used as the solvent. bohrium.com These examples underscore the potential of organocatalysis to construct complex chiral molecules related to the this compound framework.

Table 1: Examples of Organocatalytic Asymmetric Reactions in Relevant Systems

| Catalyst Type | Reaction Type | Substrates | Solvent | Key Finding | Reference |

| Bifunctional Organocatalyst | Atroposelective C-N Bond Activation | N-sulfonyl biaryl lactam, Benzyl (B1604629) alcohol | o-Xylene | Achieved high yields and enantioselectivities for axially chiral biaryl amino acids. | bohrium.com |

| (DHQD)₂PYR | Michael/cyclization cascade | N-benzyl isatylidene malononitriles, 1-phenyl-3-methyl-5-pyrazolones | Xylenes (tested) | Ethyl acetate (B1210297) was optimal, but xylenes were evaluated, showing solvent screening is crucial. | mdpi.com |

| Chiral Phosphoric Acid (CPA) | Enantioconvergent Amination | Racemic α-amino-ynones, Azodicarboxylates | Cyclohexane (optimal) | Solvents like toluene (B28343) and PhCl were tested, showing competitive performance. | researchgate.netresearchgate.net |

Diastereoselective Reactions in this compound Synthesis

Diastereoselective synthesis is a cornerstone of stereocontrolled chemistry, enabling the selective formation of one diastereomer over others. In the synthesis of this compound derivatives that may contain additional stereocenters, controlling diastereoselectivity is crucial. This is typically achieved by using a substrate that already contains a chiral center, which then directs the stereochemical outcome of a subsequent reaction.

A common strategy involves using an enantiomerically pure starting material containing the (1-phenylethyl) group as a chiral auxiliary. This group can influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule. For example, the synthesis of (3aR, 4R, 5S, 7aS)-5-Hydroxy-4-methoxy-2-[(1S)-1-phenylethyl]octahydro-1H-isoindol-1-one demonstrates how a chiral (1S)-1-phenylethyl moiety can direct the stereochemistry of subsequent transformations on a ring system. clockss.org

In the context of this compound, a chiral (1-phenylethyl) group attached to a xylene ring could direct the diastereoselective introduction of a new substituent. For instance, a Friedel-Crafts acylation or alkylation on the xylene ring could proceed with diastereoselectivity due to the steric influence of the pre-existing chiral center. Similarly, a reaction on the ethyl side chain, such as the addition to a double bond created from the ethyl group, could be directed by the adjacent stereocenter.

Research has shown the successful application of this principle in complex molecule synthesis. In one case, a chiral boronic acid derived from (R)-1-phenylethylamine was used in a double Suzuki coupling to asymmetrically construct multilayer 3D chiral molecules, with the diastereoisomers being readily separable. frontiersin.org The reaction was optimized using xylene as a solvent at 130 °C. frontiersin.org Furthermore, highly diastereoselective syntheses of substituted cyclohexanones and tetrahydropyrans have been reported, where the stereochemistry of the final product is carefully controlled. beilstein-journals.orgbeilstein-journals.orgnih.gov These studies often achieve excellent diastereomeric ratios (>20:1), demonstrating the high level of control possible. nih.govumich.edu

Table 2: Examples of Diastereoselective Syntheses

| Starting Material Feature | Reaction Type | Product Class | Diastereomeric Ratio (dr) | Key Finding | Reference |

| (1S)-1-phenylethyl group | Cyclization/Reduction | Octahydro-1H-isoindol-1-one | Not specified, but stereospecific | The chiral amine directs the formation of multiple stereocenters. | clockss.org |

| Chiral (R)-1-phenylethylamine derivative | Double Suzuki Coupling | Multilayer 3D chiral molecules | Separable diastereoisomers | Central chirality effectively controls the stereochemistry of the final folded structure. | frontiersin.org |

| Curcumins and Arylidenemalonates | Cascade Double Michael Addition | Functionalized Cyclohexanones | Complete diastereoselectivity in most cases | An efficient method for creating highly substituted cyclic systems with high stereocontrol. | beilstein-journals.orgbeilstein-journals.org |

| 5-methyl-5-hexen-1-ol and Aldehydes | Olefin Migration/Prins Cyclization | Substituted Tetrahydropyrans | Excellent (single isomer observed) | Cu(II)-bisphosphine complex catalyzes the reaction with high diastereoselectivity. | nih.gov |

Chiral Separation Techniques for Enantiomeric this compound Mixtures

When asymmetric synthesis is not employed or does not yield enantiomerically pure products, the resolution of a racemic mixture is necessary to obtain the individual enantiomers. wikipedia.org Chiral resolution is the process of separating a racemate into its component enantiomers. wikipedia.org For this compound, which exists as a pair of enantiomers, several separation techniques can be applied.

Chromatographic Resolution Methods

Chromatographic techniques are among the most powerful and widely used methods for enantiomeric separation. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the primary methods for direct enantiomeric resolution. researchgate.netmdpi.com

In this approach, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers form transient, diastereomeric complexes with the CSP, and due to the difference in stability of these complexes, one enantiomer is retained longer than the other, allowing for their separation. researchgate.net

The selection of the CSP is critical and is based on the structure of the analyte. For compounds containing aromatic groups and stereogenic centers, like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs (e.g., Whelk-O1) are often effective. scielo.org.mxsigmaaldrich.comsigmaaldrich.com

An alternative, indirect method involves derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. aocs.org A highly relevant example is the resolution of amphetamine enantiomers after derivatization with (R)-(+)-1-phenylethyl isocyanate (PEIC), a reagent that introduces a chiral center, allowing for the separation of the resulting diastereomeric ureas via HPLC. nih.gov Following separation, the original enantiomers can be recovered by cleaving the derivatizing agent.

Table 3: Chromatographic Resolution of Chiral Phenylethyl Compounds

| Compound Type | Technique | Chiral Selector/Reagent | Key Finding | Reference |

| 1-Phenyl-2-aminopropanes | HPLC | (R)-(+)-1-phenylethyl isocyanate (PEIC) | Derivatization formed diastereomers that were baseline separated on an achiral column. | nih.gov |

| Chiral Hydroxy Fatty Acids | GC | (R)-(+)-1-phenylethyl urethane (B1682113) derivatives | Diastereomeric derivatives allowed for gas chromatographic resolution. | aocs.org |

| Mandelic acid derivatives | HPLC | Whelk-O1 Chiral Stationary Phase | Phenylethylamine derivatives showed the best resolution compared to other amine derivatives. | scielo.org.mx |

| Various Racemates | HPLC | Cellulose-based CSPs (ODH® and LUX-3®) | Effective for monitoring lipase-catalyzed kinetic resolution of chiral amines. | mdpi.com |

Crystallization-Based Separation

Crystallization offers a cost-effective alternative to chromatography for chiral resolution on a larger scale. uctm.edu There are two primary crystallization-based methods for separating enantiomers.

The first is spontaneous resolution , also known as resolution by entrainment. This occurs when a racemic mixture crystallizes from a solution to form a physical mixture of enantiopure crystals of each enantiomer (a conglomerate), rather than a racemic compound (a crystal containing equal amounts of both enantiomers). wikipedia.orgresearchgate.net This phenomenon is relatively rare, accounting for only about 5-10% of all chiral compounds. researchgate.netresearchgate.net The process can be induced by seeding a supersaturated racemic solution with a pure crystal of the desired enantiomer. uctm.edu

The second, more common method is resolution via diastereomeric salt formation . This involves reacting the racemic mixture with an enantiomerically pure resolving agent, typically an acid or a base, to form a pair of diastereomeric salts. wikipedia.org For instance, a racemic base can be resolved using a chiral acid like tartaric acid. These diastereomeric salts have different physical properties, most importantly, different solubilities. This difference allows one diastereomer to be selectively crystallized from the solution. After separation by filtration, the resolving agent is removed, yielding the pure enantiomer. wikipedia.org While specific studies on the crystallization-based resolution of this compound are not prevalent in the literature, this classical technique is broadly applicable to chiral compounds that can form salts or other suitable derivatives. acs.orgrsc.org

Reaction Pathways and Mechanistic Investigations Involving 1 Phenylethyl Xylene

Reactivity of (1-Phenylethyl)xylene

The xylene ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups and the alkyl (1-phenylethyl) substituent. These reactions involve an electrophile attacking the electron-rich aromatic ring. wikipedia.org The specific isomer of xylene (ortho, meta, or para) from which the compound is derived will influence the positions available for substitution.

Common electrophilic aromatic substitution reactions applicable to the xylene ring include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst leads to the substitution of a hydrogen atom with a halogen.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring.

Friedel-Crafts Acylation/Alkylation: Further reaction with acyl halides/anhydrides or alkyl halides in the presence of a Lewis acid catalyst can add more substituents, although steric hindrance from the existing bulky 1-phenylethyl group may limit this.

The directing effects of the existing methyl and 1-phenylethyl groups (all are ortho-, para-directing) and steric hindrance determine the regiochemical outcome of these substitution reactions.

| Reaction Type | Typical Reagents | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-(1-phenylethyl)xylene |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | Bromo-(1-phenylethyl)xylene |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound sulfonic acid |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | Acetyl-(1-phenylethyl)xylene |

The 1-phenylethyl side chain possesses two main sites for reaction: the benzylic C-H bond and the methyl groups of the xylene ring. The C-H bond at the carbon attached to both aromatic rings (the benzylic position) is particularly reactive.

Oxidation: The methyl groups on the xylene ring and the aliphatic side chain can be oxidized. For instance, strong oxidizing agents like potassium permanganate or chromic acid can oxidize the methyl groups to carboxylic acids. The oxidation of p-xylene (B151628) to terephthalic acid is a major industrial process. mdpi.comresearchgate.net A similar oxidation could occur on the methyl groups of the this compound core.

Free-Radical Halogenation: Under UV light or at high temperatures, halogens can substitute the hydrogen atoms on the methyl groups or at the benzylic position of the side chain via a free-radical mechanism. wikipedia.org This is in contrast to the Lewis-acid-catalyzed halogenation of the aromatic ring.

Mechanistic Studies of Formation Reactions

This compound is synthesized via the Friedel-Crafts alkylation of xylene with styrene (B11656). researchgate.net This reaction is typically catalyzed by strong acids, such as Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄, or solid acid catalysts like zeolites).

The formation of this compound from xylene and styrene proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

Generation of the Electrophile: The acid catalyst protonates the double bond of the styrene molecule. This generates a secondary benzylic carbocation, the 1-phenylethyl cation. This carbocation is relatively stable due to resonance delocalization of the positive charge into the adjacent benzene (B151609) ring.

Styrene + H⁺ ⇌ 1-Phenylethyl carbocation

Electrophilic Attack: The electron-rich xylene ring acts as a nucleophile and attacks the electrophilic 1-phenylethyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net

Xylene + 1-Phenylethyl carbocation → Arenium ion intermediate

Deprotonation: A weak base (e.g., the conjugate base of the acid catalyst) removes a proton from the carbon atom of the arenium ion that bears the new substituent. This restores the aromaticity of the ring and yields the final product, this compound. The acid catalyst is regenerated in this step. youtube.com

Arenium ion intermediate → this compound + H⁺

The reaction scheme for the alkylation of o-xylene (B151617) with styrene is a direct example of this process. researchgate.net

The key intermediates in the alkylation of xylene with styrene are the carbocations formed during the reaction.

1-Phenylethyl Carbocation: This is the primary electrophile. Its stability is a key driver for the reaction. The positive charge is stabilized by both the inductive effect of the methyl group and, more significantly, by resonance with the phenyl group.

Arenium Ion (Sigma Complex): This intermediate is formed when the carbocation attacks the xylene ring. The positive charge is delocalized across the other carbon atoms of the ring through resonance. The stability of this intermediate is enhanced by the electron-donating methyl groups on the xylene ring. The position of the attack on the xylene ring is determined by the directing effects of the two methyl groups and steric factors.

| Species Type | Specific Example | Role in Mechanism | Key Features |

|---|---|---|---|

| Reactant | Xylene | Nucleophile | Electron-rich aromatic ring |

| Reactant | Styrene | Electrophile Precursor | Alkene double bond |

| Catalyst | H₂SO₄ / AlCl₃ | Electrophile Generation | Proton or Lewis acid source |

| Intermediate | 1-Phenylethyl carbocation | Electrophile | Resonance-stabilized secondary benzylic carbocation |

| Intermediate | Arenium ion (Sigma complex) | Intermediate adduct | Non-aromatic, resonance-stabilized carbocation |

| Product | This compound | Final Product | Alkylated aromatic compound |

Degradation and Transformation Pathways of this compound

The environmental fate and degradation of this compound are primarily governed by atmospheric photooxidation and biodegradation in soil and water. cdc.gov

Atmospheric Degradation: In the atmosphere, this compound, like other volatile organic compounds (VOCs), is expected to be degraded primarily by reaction with photochemically produced hydroxyl (•OH) radicals. cdc.govnih.gov This process involves the abstraction of a hydrogen atom from the alkyl side chains or addition to the aromatic rings, initiating a chain of oxidation reactions that ultimately lead to the formation of smaller, oxygenated compounds, and eventually carbon dioxide and water.

Biodegradation: In soil and groundwater, microbial degradation is a significant transformation pathway. cdc.gov Various microorganisms are capable of degrading xylenes (B1142099) and other alkylbenzenes. researchgate.net The degradation pathways often begin with the oxidation of a methyl group to form an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. ethz.ch Another common initial step is the dioxygenation of the aromatic ring, leading to the formation of a dihydrodiol, which is subsequently rearomatized to a catechol. The catechol ring is then cleaved, and the resulting products enter central metabolic pathways. ethz.chresearchgate.net For this compound, degradation could be initiated at the xylene methyl groups, the phenylethyl side chain, or either of the aromatic rings.

Given its structure, potential initial degradation products could include:

(1-Phenylethyl)methylbenzoic acid (from oxidation of one methyl group)

Phenyl-(xylene)ethanone (from oxidation of the benzylic carbon)

Various hydroxylated derivatives (phenols/catechols) from ring oxidation

The persistence of this compound in the environment will depend on factors such as temperature, oxygen availability, and the presence of adapted microbial populations.

Thermal Decomposition Mechanisms

The thermal decomposition of alkyl-substituted aromatic hydrocarbons like this compound proceeds through mechanisms that involve the cleavage of the weakest chemical bonds at elevated temperatures. The structure of this compound suggests that the most likely point of initial bond scission is the carbon-carbon bond between the xylene ring and the 1-phenylethyl group, due to its lower bond dissociation energy compared to the bonds within the aromatic rings.

The decomposition is believed to occur via a free-radical mechanism. The primary step is the homolytic cleavage of the benzylic C-C bond, yielding a 1-phenylethyl radical and a xylyl radical.

Proposed Initial Decomposition Step:

C₆H₄(CH₃)₂-CH(CH₃)C₆H₅ → C₆H₅ĊH(CH₃) + Ċ₆H₄(CH₃)₂

Following their formation, these radical intermediates can undergo a variety of subsequent reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules to form stable products like ethylbenzene (B125841) and xylene.

Dimerization: Two radicals can combine to form larger molecules.

Disproportionation: A hydrogen atom is transferred between two radicals to form an alkane and an alkene, such as styrene and xylene.

Oxidation Reactions

The oxidation of this compound primarily involves the methyl groups attached to the xylene ring and, to a lesser extent, the benzylic position of the phenylethyl group. The oxidation of the methyl groups on the xylene moiety is analogous to the well-established industrial oxidation of p-xylene to terephthalic acid. mdpi.commdpi.comnih.gov This process typically occurs through a free-radical chain reaction, which can be initiated by heat, light, or a radical initiator. mdpi.com

The generally accepted mechanism for the oxidation of a methylarene proceeds through several intermediate steps: mdpi.com

Initiation: Formation of a xylyl radical by abstraction of a hydrogen atom from a methyl group.

Propagation: The xylyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, propagating the chain and forming a hydroperoxide.

Intermediate Formation: The hydroperoxide can decompose to form an aldehyde (e.g., a methyl-substituted benzaldehyde derivative).

Final Product: The aldehyde is further oxidized to a carboxylic acid.

This sequence can occur at one or both methyl groups on the xylene ring, leading to the corresponding mono- or di-carboxylic acids. The reaction is often catalyzed by transition metal salts, such as those of cobalt and manganese, which facilitate the decomposition of hydroperoxides and the generation of radicals. mdpi.com The use of heterogeneous catalysts, such as cerium(IV) oxide (CeO₂), has also been explored to facilitate the oxidation under milder conditions, proceeding through the formation of aralkyl and peroxyl radicals. mdpi.com

Radical Reactions Involving this compound or its Fragments

Radical reactions are central to the chemistry of this compound, underpinning its thermal decomposition and oxidation pathways. The key radical intermediates are the 1-phenylethyl radical and various xylyl radicals.

The 1-phenylethyl radical (C₆H₅ĊHCH₃) is a resonance-stabilized benzylic radical. nist.gov It is recognized as a significant intermediate in chemical processes like combustion and polymerization. acs.org For instance, it is formed during the reaction of a phenyl radical with ethylene (B1197577) and serves as a model species for studying the reactivity of the polystyrene radical. acs.org Once formed from the decomposition of this compound, this radical can isomerize or react with other species, leading to products like styrene.

Xylyl radicals are formed by the abstraction of a hydrogen atom from one of the methyl groups on the xylene ring. In environments with high energy input, such as in a strong ionization non-thermal plasma, the C-H bonds on the methyl groups are susceptible to cleavage. e3s-conferences.org The dissociation energy of a C-H bond on a methyl group of xylene is approximately 3.89 eV, which is lower than the C-H bond on the benzene ring (4.93 eV) or the C=C bonds within the ring (5.5 eV). e3s-conferences.org These xylyl radicals are highly reactive and act as key intermediates in oxidation and pyrolysis reactions, readily reacting with oxygen or propagating radical chains.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions play a crucial role in directing the reaction pathways of substituted xylenes, enhancing the yield of desired products while minimizing side reactions. exxonmobilchemical.com In reactions involving molecules like this compound, selectivity is paramount. Shape-selective catalysis, particularly using zeolites, is a powerful strategy for controlling product distribution.

Zeolite catalysts, such as HZSM-5, possess a microporous structure with well-defined channel dimensions. This unique structure allows them to exert kinetic control over reactions based on the size and shape of reactant molecules, transition states, and products. mdpi.comresearchgate.net For instance, in the alkylation of toluene (B28343) with methanol to produce xylenes, modifying HZSM-5 catalysts can significantly enhance the selectivity towards the commercially valuable p-xylene isomer. mdpi.com This is achieved because the diffusion of the bulkier o- and m-xylene (B151644) isomers is restricted within the zeolite pores, while the more linear p-xylene can diffuse out more readily. researchgate.net

Methods to enhance para-selectivity in xylene synthesis include:

Surface Passivation: Coating the external surface of the zeolite crystals with a non-acidic layer, such as silicalite-1, passivates external acid sites that would otherwise catalyze the non-selective isomerization of the desired p-xylene product. mdpi.comresearchgate.net

Pore Mouth Regulation: Modifying the pore openings to create a more constrained environment that favors the transition state leading to the para-isomer.

Control of Reaction Conditions: Operating at very short contact times (high space velocity) has been shown to dramatically improve p-xylene selectivity by allowing the preferentially formed p-xylene to exit the catalyst before it can isomerize. researchgate.net

The application of these principles to reactions of this compound would allow for targeted functionalization. For example, a shape-selective zeolite could potentially be used to favor the oxidation or alkylation of one methyl group over the other on the xylene ring, based on the steric hindrance imposed by the bulky 1-phenylethyl substituent.

The following tables summarize the performance of various modified zeolite catalysts in the selective synthesis of p-xylene, illustrating the profound impact of catalyst design on reaction selectivity.

Table 1: Catalytic Performance of HZSM-5 Catalysts in Toluene Methylation Data sourced from studies on toluene methanol alkylation, demonstrating principles applicable to selective reactions on substituted xylenes.

| Catalyst | Toluene Conversion (%) | p-Xylene Selectivity (%) | Methanol Efficiency (%) | Time on Stream (h) | Reference |

| Parent HZSM-5 | ~11 (initial) | 67.9 | Not specified | 30 | mdpi.com |

| HZSM-5@4%S-1 | >10 | >80.0 | 66 | 170 | mdpi.com |

| Boron Modified HZSM-5 | Not specified | >98.0 | Not specified | Not specified | nih.gov |

| Silicalite-1 Coated HZSM-5 | Not specified | >98.0 | Not specified | Not specified | nih.gov |

Table 2: Effect of Contact Time on p-Xylene Selectivity Illustrative data showing how reaction conditions can control product distribution.

| Catalyst System | Contact Time | Key Outcome | Reference |

| Mg-ZSM-5 | High Space Velocity (Ultralow Contact Time) | Nearly 100% p-xylene selectivity | nih.gov |

| P-modified zeolites | Optimized Pore Volume (0.24 cm³/g) | 97.0% p-xylene selectivity | nih.gov |

Theoretical and Computational Studies of 1 Phenylethyl Xylene Systems

Quantum Chemical Calculations on (1-Phenylethyl)xylene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound isomers. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other molecular properties.

The electronic structure of this compound is characterized by the interplay between its constituent aromatic rings—the phenyl group and the dimethyl-substituted benzene (B151609) (xylene) ring. The presence of electron-donating methyl groups on the xylene ring and the bulky, electron-rich phenylethyl substituent creates a complex electronic environment. This environment dictates the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Computational methods can map the electron density distribution and visualize the frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals is key to predicting sites of reactivity. For this compound, the electron-donating alkyl groups increase the electron density of the xylene ring, making it more susceptible to electrophilic attack than unsubstituted benzene. The specific substitution pattern of the methyl groups (ortho, meta, or para) further fine-tunes this reactivity.

Table 1: Predicted Electronic Properties of this compound Isomers

| Property | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Higher than benzene due to alkyl substitution, indicating greater reactivity toward electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Influenced by the conjugated π-systems of both aromatic rings. |

| Electron Density | Distribution of electrons across the molecule. | Increased density on the xylene ring compared to the phenyl ring, especially at positions ortho and para to the methyl groups. |

| Aromaticity | Stability derived from cyclic delocalized π-electrons. | Both the phenyl and xylyl rings exhibit strong aromatic character, contributing to the overall stability of the molecule. |

This compound possesses significant conformational flexibility due to the rotation around the single bond connecting the ethyl group to the xylyl ring. This rotation leads to multiple accessible conformations (rotamers), each with a distinct energy. mdpi.com The steric interactions between the bulky phenylethyl group and the methyl substituents on the xylene ring create preferential arrangements that minimize energetic strain.

Conformational analysis using computational methods involves systematically rotating the dihedral angles of key bonds and calculating the potential energy at each step. This process generates a potential energy surface, allowing for the identification of low-energy conformers (local minima) and the transition states that separate them. mdpi.com For this compound, the most stable conformers would likely involve orientations that minimize the steric clash between the hydrogen atoms of the methyl groups and the phenyl ring.

Table 2: Hypothetical Conformational Energetics of 4-(1-Phenylethyl)-o-xylene

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.0 (Reference) | The phenyl group is oriented away from the xylene ring, minimizing steric hindrance. This is often the global minimum. |

| Syn-clinal (Gauche) | ~60° | 1.5 - 3.0 | The phenyl and xylene rings are closer, leading to some steric strain. |

| Eclipsed | ~0° or 120° | > 5.0 | High-energy transition state between conformers due to maximal steric repulsion. |

| Dihedral angle defined by a methyl carbon on the xylene ring, the attached ring carbon, the alpha-carbon of the ethyl group, and a carbon in the phenyl ring. |

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful complement to experimental characterization. ontosight.ai Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption and emission spectra. nih.gov

For this compound, TD-DFT can predict the UV-Vis absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help distinguish between different isomers, as the substitution pattern on the xylene ring affects the electronic transition energies. nih.gov For instance, a study on xylene isomers showed that theoretical calculations could reproduce the experimental trends in fluorescence intensities and wavelengths. nih.gov Similarly, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, aiding in the detailed interpretation of complex experimental spectra that arise from the molecule's asymmetric structure.

Table 3: Predicted Spectroscopic Data for this compound based on Analogous Systems

| Spectroscopic Method | Predicted Property | Computational Approach | Significance |

| UV-Vis Spectroscopy | Excitation Wavelengths (λmax) | TD-DFT | Predicts the energies of electronic transitions, helping to interpret the UV-Vis spectrum and differentiate isomers. nih.gov |

| Fluorescence Spectroscopy | Emission Wavelengths | TD-DFT | Predicts the fluorescence properties, which are sensitive to molecular structure and conformation. nih.gov |

| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts | GIAO-DFT | Predicts the chemical shifts of each nucleus, aiding in the assignment of peaks in experimental NMR spectra. ontosight.ai |

| IR Spectroscopy | Vibrational Frequencies | DFT Frequency Calculation | Predicts the frequencies of IR-active vibrational modes, corresponding to specific bond stretches and bends. ontosight.ai |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates, and calculate energy barriers. mdpi.com

DFT calculations can be used to model the potential energy surface of a chemical reaction involving this compound. This is particularly useful for studying processes like oxidation, pyrolysis, or catalytic transformations. For example, studies on the high-temperature oxidation of xylyl radicals have used DFT to investigate reaction pathways and thermochemistry. acs.org

In the context of combustion, the 1-phenylethyl radical is a known intermediate in the oxidation of larger aromatic compounds like toluene (B28343). nih.gov A computational study of a reaction involving this compound would begin by optimizing the geometries of the reactants, potential intermediates, and products. The transition state connecting these species is then located, and its energy is calculated. The difference in energy between the reactants and the transition state defines the activation energy or energy barrier, a critical parameter for determining reaction rates. rsc.org

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Description | Computational Method | Calculated Activation Energy (kcal/mol) |

| H-abstraction | This compound + •OH → Radical + H₂O | DFT (e.g., B3LYP/6-31G*) | 5 - 10 |

| Radical Decomposition | C₆H₅-CH(•)-C₆H₃(CH₃)₂ → Styrene (B11656) + Xylyl radical | DFT (e.g., CBS-QB3) | 25 - 35 |

| Oxidation | Radical + O₂ → Peroxy Radical | DFT (e.g., CBS-QB3) | < 5 |

The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. acs.org Characterizing the TS is crucial for understanding a reaction's kinetics and mechanism.

Computationally, a transition state is located and confirmed through vibrational frequency analysis. A genuine transition state structure must have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking or forming of a bond). nih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hydrogen abstraction reaction, the TS geometry would show an elongated C-H bond being broken and a new O-H bond being formed. nih.gov The energy of this TS relative to the reactants determines the reaction barrier, which is essential for kinetic modeling studies. acs.org

Table 5: Properties of a Hypothetical Transition State (TS) for H-abstraction from this compound

| Property | Description | Value |

| Imaginary Frequency | The single negative frequency indicating a true transition state. | -1200 cm⁻¹ |

| Key Bond Distances | Distances of bonds being formed and broken. | C-H (breaking): ~1.4 Å; O-H (forming): ~1.2 Å |

| Relative Energy | Energy difference between the TS and the reactants (Activation Energy). | 8.2 kcal/mol |

| Reaction Coordinate | The atomic motion corresponding to the imaginary frequency. | Asymmetric stretch involving C, H, and O atoms. |

Solvent Effects on Reaction Mechanisms

The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, selectivity, and even the underlying mechanism. In the context of reactions involving or producing this compound isomers, the solvent medium plays a significant role. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have provided insights into these effects.

One area of investigation involves the use of xylene as a non-polar solvent for transition metal-catalyzed reactions. For instance, in the iron(II) acetylacetonate-catalyzed β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol, DFT calculations were performed to elucidate the reaction mechanism. These calculations explicitly included the effect of para-xylene as the solvent medium to provide a more accurate energetic profile of the intermediates and transition states involved in the catalytic cycle rsc.org.

In other synthetic applications, such as the palladium-catalyzed Suzuki coupling, the solvent system is crucial for achieving satisfactory yields. A study on the synthesis of multilayer 3D chiral targets utilized a double Suzuki coupling reaction where a xylene/H₂O solvent system proved superior to other tested conditions. The optimization of this reaction highlights the dramatic impact of the solvent on the catalytic process. When moving from THF/H₂O, toluene/H₂O, or 1,4-dioxane/H₂O to xylene/H₂O at elevated temperatures (130°C), a significant increase in product yield was observed, demonstrating the solvent's role in facilitating the catalytic cycle, possibly by improving substrate solubility and catalyst stability at high temperatures frontiersin.org.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 90 | 36 | ~0 |

| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 36 | Low |

| 3 | Pd(PPh₃)₄ | K₂CO₃ | Et₂O/H₂O | 90 | 36 | Low |